Ro 61-8048 is a synthetic compound classified as a kynurenine 3-monooxygenase (KMO) inhibitor. [] It has emerged as a valuable tool in scientific research, particularly in the fields of neuroscience and immunology, due to its ability to modulate the kynurenine pathway. This pathway plays a critical role in the metabolism of tryptophan, an essential amino acid, and is involved in various physiological and pathological processes, including inflammation, neurotransmission, and neurodegeneration. Ro 61-8048, by inhibiting KMO, shifts the balance of the kynurenine pathway towards the production of kynurenic acid, a neuroprotective metabolite, and away from the production of quinolinic acid, a neurotoxic metabolite. [, , , ]
Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase, an enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism. This compound has garnered attention due to its potential therapeutic applications in neuroprotection, particularly in conditions associated with excitotoxicity and neuroinflammation.
Ro 61-8048 was initially developed by researchers at Roche and has been studied extensively in various preclinical models to assess its pharmacological properties and therapeutic potential. It is available from several chemical suppliers for research purposes.
Ro 61-8048 is classified as a small molecule drug. It is categorized under kynurenine 3-monooxygenase inhibitors, which are compounds that interfere with the enzymatic activity of kynurenine 3-monooxygenase, thereby altering the metabolic fate of tryptophan derivatives.
The synthesis of Ro 61-8048 involves multiple steps, beginning with the preparation of its core structure. The synthetic route typically includes the following stages:
The synthesis process may utilize techniques such as:
The detailed synthetic pathway can be found in various publications that describe the chemical transformations involved in its preparation .
Ro 61-8048 has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is , and it has a molecular weight of approximately 421.45 g/mol.
Key structural features include:
The structural representation can be visualized using molecular modeling software, which can illustrate its three-dimensional conformation .
Ro 61-8048 undergoes specific chemical reactions that are critical for its pharmacological activity. These reactions primarily involve:
The compound's reactivity can be assessed through various assays, including enzyme kinetics studies and binding affinity measurements using techniques like surface plasmon resonance or isothermal titration calorimetry.
Ro 61-8048 exerts its effects primarily through the inhibition of kynurenine 3-monooxygenase. By blocking this enzyme, it shifts the metabolic pathway towards increased production of kynurenic acid, a neuroprotective metabolite known to antagonize N-methyl-D-aspartate receptor activity.
Studies have demonstrated that administration of Ro 61-8048 leads to significant increases in plasma levels of kynurenic acid while reducing levels of neurotoxic metabolites like quinolinic acid . This mechanism underpins its potential applications in treating neurodegenerative diseases and conditions involving excitotoxicity.
Ro 61-8048 is typically characterized by:
Key chemical properties include:
Ro 61-8048 has several significant applications in scientific research:
Ro 61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide) is a potent, high-affinity inhibitor of kynurenine 3-monooxygenase (KMO) with well-defined kinetic properties. Biochemical studies reveal it exhibits a mean inhibitory constant (Ki) of 4.8 nM and half-maximal inhibitory concentration (IC₅₀) of 37 nM against KMO enzymatic activity [4] [9]. Unlike classical competitive inhibitors, Ro 61-8048 functions through mixed-type inhibition, displaying characteristics of both competitive and noncompetitive binding. It competes with the substrate L-kynurenine (L-KYN) for access to the active site but simultaneously binds to an allosteric tunnel distinct from the catalytic core [1] [3]. Kinetic assays demonstrate that Ro 61-8048 reduces the apparent maximal velocity (Vmax) of KMO while increasing the apparent Michaelis constant (Km) for L-KYN, confirming its dual mechanism [1]. This results in a >85% suppression of enzymatic activity at pharmacologically relevant concentrations (10-100 µM) in cellular models [9].
Table 1: Kinetic Parameters of Ro 61-8048-Mediated KMO Inhibition
Parameter | Value | Experimental System | Reference |
---|---|---|---|
Ki (Inhibitory Constant) | 4.8 nM | Recombinant human KMO | [4] |
IC₅₀ | 37 nM | Pig liver mitochondrial KMO | [9] |
Km (L-KYN) | Increased | Pseudomonas fluorescens KMO | [1] |
Vmax | Decreased | Saccharomyces cerevisiae KMO | [5] |
Inhibition at 100 µM | >95% | Rat brain homogenates | [9] |
Crystallographic studies of KMO homologs from Pseudomonas fluorescens (pfKMO) and Saccharomyces cerevisiae (scKMO) in complex with Ro 61-8048 reveal atomic-level details of inhibitor-enzyme interactions. Ro 61-8048 occupies a unique hydrophobic tunnel adjacent to, but distinct from, the FAD-binding site and substrate access channel. This tunnel is formed by the C-terminal α-helical domain (residues 394-460 in human KMO) and the catalytic core domain [1] [9]. Key binding interactions include:
Binding induces significant conformational rearrangements in KMO:
Table 2: Key Protein-Inhibitor Interactions of Ro 61-8048 in KMO
Residue (pfKMO) | Interaction Type | Chemical Group (Ro 61-8048) | Functional Consequence |
---|---|---|---|
Arg84 | H-bond | Sulfonamide oxygen | Anchors inhibitor core |
Tyr404 | H-bond | Sulfonamide nitrogen | Stabilizes binding pose |
Phe238 | π-π stacking | 3-Nitrophenyl ring | Enhances binding affinity |
Phe319 | Hydrophobic | Dimethoxyphenyl ring | Blocks substrate access |
Met373 | Van der Waals | Thiazole ring | Contributes to selectivity |
By inhibiting KMO, Ro 61-8048 strategically alters flux through the kynurenine pathway (KP). It blocks the conversion of L-KYN to 3-hydroxykynurenine (3-HK), thereby:
In surgically-induced brain injury (SBI) models, Ro 61-8048 (40 mg/kg, i.p.) increased cortical KYNA concentrations 5-fold while reducing QUIN levels by >60% within 24 hours [2]. This shift in the KYNA/QUIN ratio correlates with:
KMO is an NADPH-dependent flavoprotein monooxygenase requiring FAD as an essential cofactor. Ro 61-8048 binding perturbs FAD-dependent catalysis through two interconnected mechanisms:
Ro 61-8048 binds within 4.2 Å of the isoalloxazine ring of FAD, displacing the catalytically critical Tyr195 residue (scKMO numbering) that normally stabilizes the reduced FADH⁻ form. This disrupts the optimal spatial orientation for NADPH-mediated FAD reduction—the initial step in the catalytic cycle [9]. Molecular dynamics simulations show inhibitor binding increases the distance between FAD N5 and the substrate oxygenation site from 3.5 Å to 5.1 Å, preventing efficient oxygen transfer [1].
Unlike substrate-bound KMO that forms a stable C4a-hydroperoxy-FAD intermediate, Ro 61-8048 binding accelerates hydrogen peroxide (H₂O₂) formation by 20-fold in pfKMO [1] [9]. This occurs because inhibitor binding:
Table 3: Metabolic Consequences of KMO Inhibition by Ro 61-8048
Kynurenine Pathway Parameter | Change | Magnitude | Functional Outcome |
---|---|---|---|
L-Kynurenine (brain) | ↑ | 3.5-fold | Increased KYNA substrate |
Kynurenic acid (brain) | ↑ | 7.5-fold | Neuroprotection |
3-Hydroxykynurenine | ↓ | >70% | Reduced oxidative stress |
Quinolinic acid | ↓ | >60% | Attenuated excitotoxicity |
NADPH consumption | ↑ | 20-fold* | Cellular redox stress |
H₂O₂ production | ↑ | 20-fold* | Oxidative damage* |
*Species-dependent effect (observed in pfKMO but not scKMO) [1] [9]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7